molecular formula C23H24N2O4 B11059924 diethyl (2E)-2-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate

diethyl (2E)-2-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate

Cat. No.: B11059924
M. Wt: 392.4 g/mol
InChI Key: QNZDIRPYUJUVTE-KGENOOAVSA-N
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Description

DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its complex structure, which includes an indole ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole core is then subjected to various substitution reactions to introduce the methyl and phenyl groups at specific positions.

    Formation of the Butenedioate Moiety: The butenedioate moiety is introduced through a condensation reaction between an appropriate amine and diethyl maleate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or other substituents.

Scientific Research Applications

Chemistry

In chemistry, DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is investigated for its potential as a pharmaceutical agent. Its interactions with biological targets are studied to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE
  • DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE
  • DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE

Uniqueness

The uniqueness of DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE lies in its specific substitution pattern on the indole ring and the presence of the butenedioate moiety. These structural features confer distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

diethyl (E)-2-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate

InChI

InChI=1S/C23H24N2O4/c1-4-28-22(26)14-21(23(27)29-5-2)24-18-12-17-13-20(16-9-7-6-8-10-16)25-19(17)11-15(18)3/h6-14,24-25H,4-5H2,1-3H3/b21-14+

InChI Key

QNZDIRPYUJUVTE-KGENOOAVSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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